Pim-1 kinase inhibitor 5
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Overview
Description
Pim-1 kinase inhibitor 5 is a small molecule inhibitor that targets the Pim-1 kinase, a serine/threonine protein kinase. Pim-1 kinase is part of the proviral insertion site in Moloney murine leukemia virus family, which includes Pim-1, Pim-2, and Pim-3. These kinases play crucial roles in regulating cell survival, proliferation, and motility. This compound has shown potential in treating various cancers, including prostate cancer and leukemia, by inhibiting the activity of Pim-1 kinase .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pim-1 kinase inhibitor 5 involves multiple steps, including the formation of key intermediates and their subsequent reactions. One common synthetic route includes the following steps:
Formation of Intermediate A: Starting from a suitable aromatic compound, intermediate A is synthesized through a series of reactions, including halogenation and nucleophilic substitution.
Coupling Reaction: Intermediate A is then coupled with another aromatic compound under specific conditions, such as the presence of a palladium catalyst and a base, to form intermediate B.
Final Cyclization: Intermediate B undergoes cyclization under acidic or basic conditions to form the final product, this compound
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic route described above. The process is optimized for large-scale production by adjusting reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Advanced techniques like continuous flow chemistry and automated synthesis may also be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
Pim-1 kinase inhibitor 5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; conditionsaqueous or organic solvents, room temperature to reflux.
Reduction: Sodium borohydride, lithium aluminum hydride; conditionsanhydrous solvents, low to moderate temperatures.
Substitution: Nucleophiles or electrophiles; conditionspolar or non-polar solvents, varying temperatures
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while reduction may produce alcohols or amines .
Scientific Research Applications
Pim-1 kinase inhibitor 5 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the structure-activity relationship of Pim-1 kinase inhibitors and to develop new inhibitors with improved potency and selectivity
Biology: Employed in cellular and molecular biology studies to investigate the role of Pim-1 kinase in cell signaling, proliferation, and apoptosis
Medicine: Explored as a potential therapeutic agent for treating cancers, such as prostate cancer and leukemia, by inhibiting Pim-1 kinase activity and reducing tumor growth
Industry: Utilized in the development of diagnostic assays and screening platforms for identifying new Pim-1 kinase inhibitors
Mechanism of Action
Pim-1 kinase inhibitor 5 exerts its effects by binding to the active site of Pim-1 kinase, thereby inhibiting its kinase activity. This inhibition prevents the phosphorylation of downstream substrates involved in cell survival, proliferation, and apoptosis. The molecular targets and pathways affected by this compound include the Janus kinase/signal transducer and activator of transcription pathway, the nuclear factor kappa B pathway, and the mammalian target of rapamycin pathway .
Comparison with Similar Compounds
Pim-1 kinase inhibitor 5 is compared with other similar compounds, such as:
Pim-1 kinase inhibitor 1: Another potent inhibitor with a different chemical structure but similar inhibitory activity.
Pim-1 kinase inhibitor 2: Known for its high selectivity towards Pim-1 kinase compared to other kinases.
Pim-1 kinase inhibitor 3: Exhibits dual inhibition of Pim-1 and Pim-2 kinases, providing broader therapeutic potential
Uniqueness
This compound is unique due to its specific binding affinity and selectivity towards Pim-1 kinase, making it a valuable tool for studying Pim-1 kinase-related pathways and developing targeted therapies .
Properties
Molecular Formula |
C22H13Cl2N3O |
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Molecular Weight |
406.3 g/mol |
IUPAC Name |
2-chloro-4-(2-chloroquinolin-3-yl)-6-(4-methoxyphenyl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C22H13Cl2N3O/c1-28-15-8-6-13(7-9-15)20-11-16(18(12-25)22(24)27-20)17-10-14-4-2-3-5-19(14)26-21(17)23/h2-11H,1H3 |
InChI Key |
JTCXKTJMNJNUGG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=C(C(=C2)C3=CC4=CC=CC=C4N=C3Cl)C#N)Cl |
Origin of Product |
United States |
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